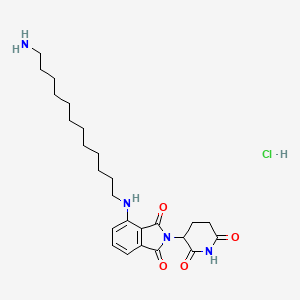
Pomalidomide-C12-NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-C12-NH2 (hydrochloride) is a derivative of pomalidomide, an immunomodulatory drug. This compound is particularly notable for its role as an E3 ligase ligand-linker conjugate in the development of PROTACs (proteolysis-targeting chimeras), which are used to target and degrade specific proteins within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C12-NH2 (hydrochloride) involves the conjugation of pomalidomide with a linker molecule. This process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is first activated by reacting with a coupling agent.
Linker Attachment: The activated pomalidomide is then reacted with a linker molecule, such as a polyethylene glycol (PEG) derivative, under controlled conditions to form the conjugate.
Purification: The resulting product is purified using techniques such as chromatography to achieve high purity
Industrial Production Methods
Industrial production of Pomalidomide-C12-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow synthesis to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-C12-NH2 (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine groups.
Coupling Reactions: It can form conjugates with other molecules through peptide coupling reactions.
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include carbodiimides and N-hydroxysuccinimide (NHS) esters.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions: Reactions are often performed under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions are typically conjugates of Pomalidomide-C12-NH2 (hydrochloride) with various linker molecules, which are used in the development of PROTACs .
Applications De Recherche Scientifique
Pomalidomide-C12-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: The compound is used to investigate the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Pomalidomide-C12-NH2 (hydrochloride) is being explored for its potential in developing new therapeutic agents for diseases such as cancer by targeting and degrading oncogenic proteins
Mécanisme D'action
Pomalidomide-C12-NH2 (hydrochloride) exerts its effects through the following mechanism:
Binding to Cereblon: The compound binds to the E3 ubiquitin ligase cereblon, which is a key component of the ubiquitin-proteasome system.
Protein Degradation: By forming a ternary complex with cereblon and the target protein, the compound facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar mechanisms but less potency.
Lenalidomide: A more potent analog of thalidomide with improved efficacy and safety profile.
Pomalidomide: The parent compound of Pomalidomide-C12-NH2 (hydrochloride), used in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-C12-NH2 (hydrochloride) is unique due to its role as a ligand-linker conjugate in PROTACs, which allows for targeted protein degradation. This specificity and efficiency make it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H37ClN4O4 |
|---|---|
Poids moléculaire |
493.0 g/mol |
Nom IUPAC |
4-(12-aminododecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H36N4O4.ClH/c26-16-9-7-5-3-1-2-4-6-8-10-17-27-19-13-11-12-18-22(19)25(33)29(24(18)32)20-14-15-21(30)28-23(20)31;/h11-13,20,27H,1-10,14-17,26H2,(H,28,30,31);1H |
Clé InChI |
UURKWIVEDYHEIE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


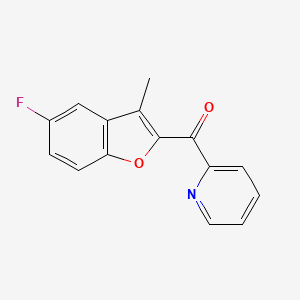
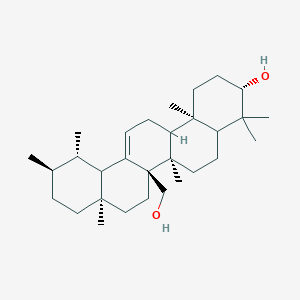
![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)


![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14081364.png)
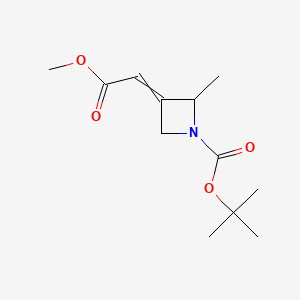
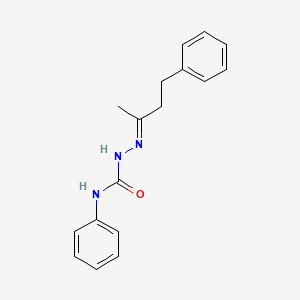

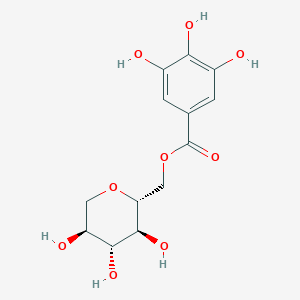
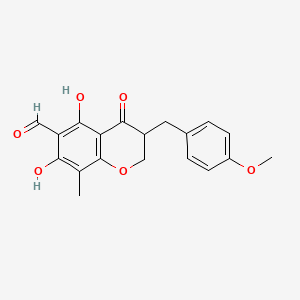
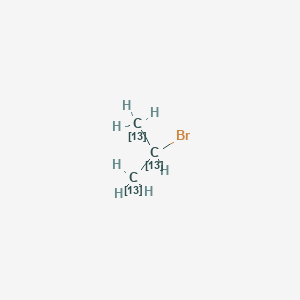
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-4-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081403.png)
![4-[3-(Triethoxysilyl)propyl]morpholine](/img/structure/B14081410.png)
